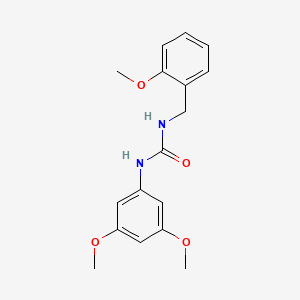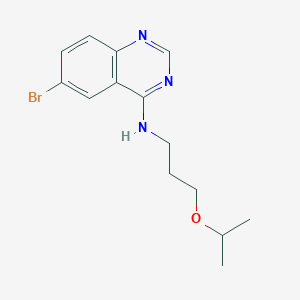![molecular formula C23H20N2O4S B4624980 isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624980.png)
isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves intricate chemical reactions, including the Knoevenagel condensation, which is a critical step in producing various cyanoacrylate derivatives. This process involves the condensation of aldehydes with active methylene compounds in the presence of a catalyst, leading to the formation of α,β-unsaturated carbonyl compounds. Studies on similar molecules, such as the synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates, demonstrate the complexity and innovation in synthesizing these compounds (Hussain et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by various functional groups, including cyano, ester, and amino groups, contributing to their complex behavior. The presence of a thiophene ring adds to the molecule's steric hindrance, affecting its reactivity and properties. Studies on sterically hindered derivatives provide insights into the spatial arrangement of atoms within the molecule and its implications on molecular behavior (Nesterov et al., 2007).
Chemical Reactions and Properties
These molecules participate in various chemical reactions, including cycloadditions, which are pivotal in synthesizing polycyclic compounds. The reactivity towards different reagents and conditions reveals the versatility and potential for creating a wide array of derivative compounds with tailored properties. For example, cycloaddition reactions have been employed to construct complex molecular architectures from simpler precursors (Sato et al., 1987).
Aplicaciones Científicas De Investigación
Controlled Polymerization Processes
Research has demonstrated the utility of similar compounds in facilitating controlled polymerization processes. For example, RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization techniques have been optimized using structurally related compounds to yield polymers with specific characteristics, such as thermoresponsiveness, which is crucial for drug delivery applications (Convertine et al., 2004). Furthermore, the synthesis of branched acrylic copolymers utilizing RAFT polymerization highlights the versatility of such molecules in creating materials with varied properties (Vo et al., 2007).
Photoluminescence and Optical Properties
Compounds with naphthyl and cyanoacrylate groups have been explored for their photoluminescent properties, contributing to the development of materials that exhibit solvatochromic behavior and potential applications in optical devices and sensors. The synthesis and characterization of thermally-sensitive polymers incorporating similar moieties have shown significant promise in this area, indicating the compound's role in developing new materials with tailored optical properties (Uğuzdoğan & Kabasakal, 2010).
Novel Compound Synthesis
The structural complexity of isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate lends itself to the synthesis of novel compounds. Such molecules serve as key intermediates in creating new chemical entities with potential applications in medicinal chemistry, agrochemicals, and material science. For instance, the synthesis of sterically hindered derivatives showcasing the compound's versatility in producing materials with specific desired properties, such as enhanced stability or reactivity, has been documented (Nesterov et al., 2007).
Propiedades
IUPAC Name |
propan-2-yl 2-[[(E)-2-cyano-3-(2-methoxynaphthalen-1-yl)prop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14(2)29-23(27)18-10-11-30-22(18)25-21(26)16(13-24)12-19-17-7-5-4-6-15(17)8-9-20(19)28-3/h4-12,14H,1-3H3,(H,25,26)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVVWSOQUGCDJ-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=C(C=CC3=CC=CC=C32)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 2-{[(2E)-2-cyano-3-(2-methoxynaphthalen-1-yl)prop-2-enoyl]amino}thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)
![isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4624901.png)

![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)


![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine](/img/structure/B4624940.png)
![3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4624948.png)

![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)
![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4624992.png)
![4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4624994.png)
